
Decahydro-2-naphthyl acrylate
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Overview
Description
Decahydro-2-naphthyl acrylate, also known as Propenoic acid (decahydronaphthalen)-2-yl ester, is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . This compound is characterized by its unique structure, which includes a decahydronaphthalene ring system esterified with acrylic acid. It is primarily used in various industrial and research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-2-naphthyl acrylate can be synthesized through the esterification of decahydronaphthalene-2-ol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Decahydro-2-naphthyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical or ionic mechanisms to form homopolymers or copolymers.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate moiety.
Common Reagents and Conditions:
Polymerization: Benzoyl peroxide or 2,2′-azobis[2-methylpropionitrile] are commonly used initiators for free-radical polymerization.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under mild conditions.
Major Products:
Scientific Research Applications
Polymer Chemistry
Decahydro-2-naphthyl acrylate serves as a crucial monomer in the synthesis of specialty polymers and copolymers. Its unique structure allows for tailored properties in the resulting materials.
Synthesis and Properties
- Polymerization Mechanisms : The compound can undergo free-radical or ionic polymerization, leading to high-molecular-weight polymers. This versatility makes it suitable for various end-use applications, including coatings and adhesives.
- Case Study : Research has demonstrated the synthesis of poly(decahydro-2-naphthyl methacrylate) with distinct geometric structures, showcasing enhanced mechanical properties and thermal stability, which are critical for applications in electronics and photonics .
Property | Value |
---|---|
Glass Transition Temp | High (specific values vary) |
Mechanical Strength | Excellent |
Thermal Stability | High |
Medical Applications
The biocompatibility of this compound makes it a candidate for drug delivery systems. Its ester linkage can be hydrolyzed under physiological conditions, facilitating controlled release of active pharmaceutical ingredients.
Research Insights
- Drug Delivery Systems : Studies indicate that formulations incorporating this compound can effectively release drugs over time, enhancing therapeutic efficacy while minimizing side effects.
- Medical Adhesives : Ongoing research is exploring its use in developing medical adhesives and coatings that require biocompatibility and durability.
Application | Description |
---|---|
Drug Delivery | Controlled release systems for pharmaceuticals |
Medical Adhesives | Biocompatible adhesives for surgical applications |
Industrial Applications
This compound is utilized in the production of specialty coatings, adhesives, and sealants due to its favorable chemical properties.
Industrial Use Cases
- Coatings : The compound is incorporated into formulations that require high durability and resistance to environmental stressors. Its application in industrial coatings enhances chemical inertness and water repellency .
- Adhesives : It is also used in formulating adhesives that need to maintain strong bonding under varying temperature and humidity conditions.
Industry Application | Benefits |
---|---|
Specialty Coatings | High chemical resistance and durability |
Adhesives | Strong bonding capabilities under stress |
Mechanism of Action
The mechanism of action of decahydro-2-naphthyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved include:
Polymerization Pathways: The compound can polymerize through free-radical or ionic mechanisms, leading to the formation of high-molecular-weight polymers.
Interaction with Biological Systems: In drug delivery systems, the compound’s ester linkage can be hydrolyzed under physiological conditions, releasing the active drug.
Comparison with Similar Compounds
Cyclohexyl acrylate: Similar in structure but with a cyclohexane ring instead of a decahydronaphthalene ring.
2-Naphthyl acrylate: Contains a naphthalene ring system, differing in the degree of hydrogenation.
Uniqueness: Decahydro-2-naphthyl acrylate is unique due to its decahydronaphthalene ring system, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific polymer characteristics .
Biological Activity
Decahydro-2-naphthyl acrylate (DHNA) is an organic compound derived from the acrylate family, characterized by its saturated naphthalene structure. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in drug delivery systems and polymer chemistry. This article reviews the biological activity of DHNA, highlighting its properties, synthesis, and relevant research findings.
This compound has the molecular formula C13H18O2. Its structure can be described as follows:
- Chemical Structure : A saturated derivative of naphthalene with an acrylate group.
- Physical State : Typically appears as a colorless to pale yellow liquid.
Synthesis Methods
The synthesis of DHNA generally involves the following methods:
- Esterification : Reacting decahydro-2-naphthol with acrylic acid under controlled conditions.
- Polymerization : Utilizing radical polymerization techniques to form polymers from DHNA, which can be used in various applications.
1. Biocompatibility and Drug Delivery
Research indicates that DHNA exhibits significant biocompatibility, making it suitable for use in drug delivery systems. The ester bond in DHNA can be hydrolyzed under physiological conditions, facilitating the controlled release of therapeutic agents. This property enhances its applicability in medical formulations where sustained release is critical.
2. Interaction with Biological Systems
Studies have shown that DHNA can form stable complexes with proteins and other biomolecules. These interactions are essential for understanding its behavior in biological contexts, particularly in drug delivery applications.
3. Antioxidant Activity
Recent studies have explored the antioxidant properties of compounds related to DHNA. For instance, derivatives of diarylpentanoids, which share structural similarities with DHNA, have demonstrated notable antioxidant activity, suggesting that similar properties may exist for DHNA itself.
Table 1: Summary of Biological Activities Related to this compound
Research Insights
A study conducted by Liu et al. (1997) explored the use of 2-naphthyl acrylate derivatives in bone tissue engineering applications, highlighting the potential for DHNA as a component in biodegradable materials designed for medical use. Additionally, research on polymerized forms of DHNA has shown promising mechanical properties that could benefit various industrial applications .
Properties
CAS No. |
52684-32-9 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2,10-12H,1,3-9H2 |
InChI Key |
ZKPBJHSNKLZLCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1CCC2CCCCC2C1 |
Origin of Product |
United States |
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